molecular formula C17H26N2O3 B8323037 1-[2-(2-Tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine

1-[2-(2-Tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine

Cat. No.: B8323037
M. Wt: 306.4 g/mol
InChI Key: LAINKQKCTDRLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-[2-(2-tert-butyl-5-nitrophenoxy)ethyl]piperidine

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)15-8-7-14(19(20)21)13-16(15)22-12-11-18-9-5-4-6-10-18/h7-8,13H,4-6,9-12H2,1-3H3

InChI Key

LAINKQKCTDRLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCN2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-tert-butyl-5-nitrophenol (1.01 g) and K2CO3 (1.72 g) was added acetone (35 ml) and H2O (10.5 mL), then 1-(2-chloroethyl)piperidine HCl (1.909 g) and TBAI (153 mg). The mixture was stirred at reflux overnight. Additional K2CO3 (850 mg) and 1-(2-chloroethyl)-piperidine HCl (950 mg) were added and the mixture was heated at reflux for 6 h. The mixture was concentrated in vacuo to an aqueous layer which was acidified with 2N HCl and extracted with EtOAc. The aqueous layer was basified with 6N NaOH and washed with CH2Cl2 (3×). The combined organic layers were washed with brine/1N NaOH and dried over Na2SO4. Washed the EtOAc layer with 2N NaOH/brine and dried over Na2SO4. The crude material was purified by silica gel column chromatography with 15% EtOAc/Hexanes to yield 1-[2-(2-tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine as a light tan solid. (M+1)=307.3.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
1.909 g
Type
reactant
Reaction Step Two
Name
Quantity
850 mg
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
reactant
Reaction Step Three
Name
Quantity
153 mg
Type
catalyst
Reaction Step Four

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